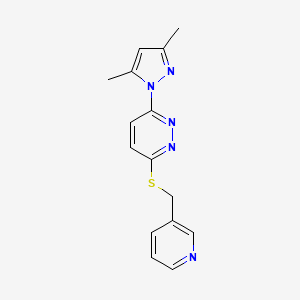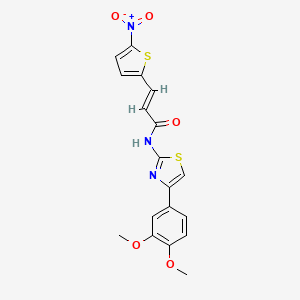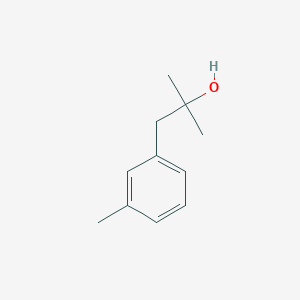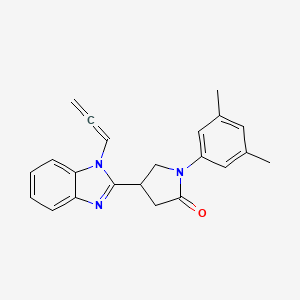![molecular formula C17H20N4O2 B2747845 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2379989-11-2](/img/structure/B2747845.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications. In
作用机制
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with VMAT2. This compound binds to the active site of VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters and can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a range of factors, including the dose, route of administration, and the specific neurotransmitter systems affected. In general, this compound has been found to increase the extracellular concentration of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to a range of effects, including increased locomotor activity, changes in mood and affect, and alterations in cognitive function.
实验室实验的优点和局限性
One of the main advantages of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone for laboratory experiments is its selectivity for VMAT2. This allows researchers to specifically target the function of this transporter and study its role in various physiological and pathological processes. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration protocols.
未来方向
There are many potential future directions for research involving [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. One promising area of research involves the use of this compound as a tool for studying the role of VMAT2 in various psychiatric and neurological disorders, such as depression, bipolar disorder, and Parkinson's disease. Another area of research involves the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy for VMAT2 inhibition. Overall, this compound is a promising compound with many potential applications in scientific research, and further studies are needed to fully explore its potential.
合成方法
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves a multi-step process that begins with the reaction of 5-methyl-2-chloropyrimidine with sodium methoxide to form the corresponding methoxide salt. This salt is then reacted with 3-(pyridin-3-yl)benzaldehyde in the presence of piperidine to yield the final product, this compound. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
科学研究应用
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the central nervous system. This compound has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and thereby affect the function of the central nervous system.
属性
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-8-19-17(20-9-13)23-12-14-4-3-7-21(11-14)16(22)15-5-2-6-18-10-15/h2,5-6,8-10,14H,3-4,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVGYOSFOTLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)


![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)
![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2747779.png)
![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
